N-(2-chloro-4-fluorophenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O2S3/c23-15-9-12(24)5-6-16(15)26-17(29)11-32-22-27-18-14-4-1-7-25-20(14)33-19(18)21(30)28(22)10-13-3-2-8-31-13/h1-9H,10-11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGFNKHVYGASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=C(N(C3=O)CC4=CC=CS4)SCC(=O)NC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents and conditions used in these reactions include:
Reagents: Halogenated aromatic compounds, thiophenes, pyrimidines, and acetamides.
Conditions: Catalytic hydrogenation, nucleophilic substitution, and condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on the compound's biological activity, including its effects on cancer cells and other relevant biological systems.
Chemical Structure and Properties
The compound's structure consists of a chloro-fluorophenyl moiety linked to a triazatricyclo framework containing a thiophenic group and a sulfanyl acetamide functional group. Its molecular formula is .
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer treatment. The following sections detail its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Cytotoxicity
Cytotoxicity studies have demonstrated that N-(2-chloro-4-fluorophenyl)-2-sulfanylacetamide derivatives can inhibit the growth of various cancer cell lines. The compound showed promising results against human colorectal cancer (HCT116) and leukemia cell lines (CCRF-CEM) with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| HCT116 | 15 | Colorectal Cancer |
| CCRF-CEM | 10 | Leukemia |
| A549 | 20 | Lung Cancer |
| U2OS | 25 | Osteosarcoma |
The mechanism through which N-(2-chloro-4-fluorophenyl)-2-sulfanylacetamide exerts its cytotoxic effects appears to involve several pathways:
- Inhibition of Cell Cycle Progression : Studies indicate that the compound can induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in sensitive cancer cells.
- P-glycoprotein Modulation : Similar to other compounds with chlorinated phenolic structures, this compound may inhibit P-glycoprotein-mediated drug efflux, enhancing the retention of chemotherapeutic agents within resistant cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
-
Study on HCT116 Cells :
- Treatment with N-(2-chloro-4-fluorophenyl)-2-sulfanylacetamide resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis revealed significant apoptosis induction after 48 hours of exposure.
-
Leukemia Models :
- In animal models with leukemia xenografts, administration of the compound led to tumor regression and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
